3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Description
This compound is a spiro-fused quinazoline derivative featuring a benzo[h]quinazoline core linked to a cyclohexane ring via a spiro junction. The structure includes a 4-methoxyphenyl substituent at position 3 and a thioxo (C=S) group at position 2. Its synthesis typically involves the reaction of precursor oxazine or quinazoline derivatives with halides or sulfur-containing reagents, as demonstrated in studies by Markosyan et al. . Characterization via NMR, mass spectrometry, and elemental analysis confirms its molecular architecture .
Key biological activities include antitumor and antimonoaminoxidaze (MAO inhibitory) properties, attributed to the thioxo group and spirocyclic framework, which enhance binding to enzymatic targets . The methoxy group may improve pharmacokinetic properties, such as solubility and metabolic stability .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-28-18-11-9-17(10-12-18)26-22(27)20-21(25-23(26)29)19-8-4-3-7-16(19)15-24(20)13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKADYFFGYWCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360055 | |
| Record name | STK847050 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5646-93-5 | |
| Record name | STK847050 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one are believed to be specific enzymes and receptors involved in cellular proliferation and apoptosis. This compound has shown potential in targeting cancer cells by interacting with proteins that regulate cell cycle progression and apoptosis .
Mode of Action
This compound interacts with its targets by binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit tyrosine kinases, which are crucial for the signaling pathways that promote cell division and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells .
Biochemical Pathways
The affected biochemical pathways include the MAPK/ERK pathway and the PI3K/AKT pathway, both of which are critical for cell growth and survival. Inhibition of these pathways results in reduced cell proliferation and increased apoptosis. Additionally, the compound may affect the NF-κB pathway, which is involved in inflammation and immune responses .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract when administered orally. The compound is distributed throughout the body, with a preference for tissues with high metabolic activity, such as the liver and tumors. Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Excretion is mainly through the kidneys .
Result of Action
At the molecular level, the compound’s action results in the inhibition of cell proliferation and induction of apoptosis. This leads to a reduction in tumor size and growth. At the cellular level, the compound disrupts the cell cycle, leading to cell cycle arrest at specific phases, such as the G1 or G2/M phase .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective in slightly acidic environments, which are common in tumor tissues. Additionally, the presence of other drugs or compounds can affect its bioavailability and metabolism .
Biological Activity
3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a complex organic compound known for its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.
Synthesis of the Compound
The synthesis of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one involves several steps starting from 4-methoxyaniline. The process typically includes:
- Formation of Sodium 4-Methoxyphenylcarbamodithioate : Reacting 4-methoxyaniline with carbon disulfide and sodium hydroxide.
- Methylation : Treating the intermediate with dimethyl sulfate.
- Cyclization : Reacting the methylated product with methyl anthranilate in the presence of potassium carbonate to form the spiro compound.
This multi-step synthesis has been confirmed through spectroscopic methods and X-ray diffraction analysis, ensuring the structural integrity of the final product .
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing its potential as an antiviral and anticancer agent.
Antiviral Properties
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antiviral activity. For example:
- Inhibition of HIV : Compounds similar to 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one have shown effectiveness against HIV replication in cell cultures. Specific derivatives demonstrated IC50 values in the low micromolar range .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- PARP Inhibition : Analogous compounds have been found to inhibit PARP (Poly ADP-ribose polymerase), a target in cancer therapy, especially for BRCA-mutated cancers. These compounds can induce synthetic lethality in cancer cells .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound and its derivatives:
Scientific Research Applications
Biological Applications
The compound has shown promising biological activities in several studies:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity against different bacterial strains. Some synthesized compounds demonstrated moderate activity, suggesting potential for development as antimicrobial agents .
- Anticancer Potential : The spiroquinazoline structure has been linked to anticancer properties in various studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
- Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit specific enzymes involved in disease pathways, offering insights into their potential as therapeutic agents .
Case Studies
Here are some notable case studies highlighting the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Spiro-Quinazoline Derivatives
Substituent Effects
- Thioxo vs. Sulfanyl/Oxo Groups : The thioxo (C=S) group in the target compound enhances MAO inhibition compared to sulfanyl (C–S–R) or oxo (C=O) analogs, likely due to stronger electron-withdrawing effects and hydrogen-bonding capabilities . For example, 2-(benzylsulfanyl)-3-phenyl derivatives () lack MAO inhibition but may exhibit antimicrobial activity due to the benzylsulfanyl moiety .
- Methoxyphenyl vs. Phenyl/Hydroxypropyl : The 4-methoxyphenyl group improves metabolic stability compared to phenyl or hydroxypropyl substituents (e.g., ), which may reduce bioavailability due to rapid oxidation .
Spiro Ring Variations
- Cyclohexane vs. However, this may reduce selectivity compared to the rigid cyclohexane-spiro system in the target compound .
- Cyclopentane vs. Cyclohexane : Cyclopentane-spiro derivatives (e.g., ) show reduced steric hindrance, favoring interactions with compact binding sites, but lack the antitumor efficacy observed in the target compound .
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for preparing 3-(4-methoxyphenyl)-2-thioxo-spirobenzoquinazoline derivatives? Methodological Answer: A common approach involves multi-step condensation and alkylation reactions. For example:
Core formation : React 4-amino-3-carbethoxy-spiro compounds with substituted isothiocyanates (e.g., 4-methoxyphenylisothiocyanate) to form the thioxo-quinazoline backbone .
Spirocyclization : Use cyclohexanone derivatives to create the spiro junction via acid- or base-catalyzed cyclization .
Functionalization : Alkylate the thiol group at position 2 with halides (e.g., benzyl bromide) to introduce substituents .
Advanced: How do reaction conditions (solvent, catalyst, temperature) influence the yield and purity of the spiroquinazoline core? Methodological Answer:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during spirocyclization but may require post-reaction purification to remove metal residues .
- Temperature : Higher temperatures (>100°C) accelerate ring closure but risk side reactions (e.g., over-alkylation) .
Analytical Characterization
Basic: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and spirocyclic carbons (δ 40–60 ppm) .
- IR : A strong C=O stretch (~1680 cm⁻¹) and C-S absorption (~650 cm⁻¹) confirm the quinazoline-thione core .
- Mass spectrometry : High-resolution MS validates the molecular ion (e.g., m/z 464.6211 for C₃₀H₂₈N₂OS) .
Advanced: How can X-ray crystallography resolve ambiguities in spirocyclic conformation? Methodological Answer:
- Crystal growth : Recrystallize from ethanol/water mixtures to obtain single crystals .
- Puckering analysis : Quantify cyclohexane ring chair/envelope conformations using Cremer-Pople parameters (e.g., θ = 180°, φ = 337° for chair) .
Biological Activity and Mechanisms
Basic: What biological activities are reported for spirobenzoquinazoline derivatives? Methodological Answer:
- Antitumor : Derivatives inhibit monoamine oxidases (MAOs) and cancer cell proliferation via intercalation or enzyme binding .
- Antimicrobial : Substituted analogs (e.g., with chloro or methoxy groups) show MIC values of 1–3 µmol mL⁻¹ against Candida spp. .
Advanced: How can structure-activity relationships (SAR) resolve contradictions in potency data? Methodological Answer:
- Substituent screening : Compare 4-methoxyphenyl vs. 3-chlorophenyl analogs to assess electron-withdrawing/donating effects on MAO inhibition .
- Bioisosteric replacement : Replace the thioxo group with oxo to evaluate hydrogen-bonding interactions in enzyme pockets .
Mechanistic Studies
Basic: What in vitro assays are suitable for studying this compound’s interaction with biological targets? Methodological Answer:
- Enzyme inhibition : Use fluorometric assays with recombinant MAO-A/MAO-B to measure IC₅₀ values .
- Cell viability : Perform MTT assays on HeLa or MCF-7 cells to assess cytotoxicity .
Advanced: How can molecular docking predict binding modes with MAO enzymes? Methodological Answer:
- Protein preparation : Retrieve MAO-B (PDB: 2V5Z) and optimize protonation states at pH 7.4 .
- Docking software : Use AutoDock Vina to simulate ligand-enzyme interactions, focusing on FAD-binding pockets and hydrophobic residues .
Stability and Degradation
Basic: What conditions destabilize the spiroquinazoline core? Methodological Answer:
- pH sensitivity : The thione group undergoes hydrolysis to thiol under strong acidic (pH < 2) or basic (pH > 12) conditions .
- Light exposure : UV irradiation (254 nm) induces C-S bond cleavage, forming des-thio derivatives .
Advanced: How to design derivatives with improved oxidative stability? Methodological Answer:
- Electron-donating groups : Introduce para-methoxy or methyl substituents to shield the thione from radical oxidation .
- Steric hindrance : Bulky groups (e.g., benzyl) at position 2 reduce susceptibility to nucleophilic attack .
Comparative Analysis
Basic: How does this compound differ from clinically used quinazoline-based drugs (e.g., erlotinib)? Methodological Answer:
| Feature | 3-(4-Methoxyphenyl)-spiroquinazoline | Erlotinib |
|---|---|---|
| Core structure | Spirocyclic | Linear quinazoline |
| Target | MAO enzymes | EGFR kinase |
| Solubility | Low (logP ~5.2) | Moderate (logP ~3) |
| Bioactivity | Antitumor, antimicrobial | Anticancer |
| Data from |
Advanced: Can spirocyclic rigidity enhance selectivity over linear quinazolines? Methodological Answer:
- Conformational restriction : The spiro junction reduces off-target binding by limiting rotational freedom, as shown in MAO-B vs. EGFR kinase assays .
Green Chemistry Approaches
Advanced: What solvent-free or catalytic methods minimize waste in synthesis? Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
